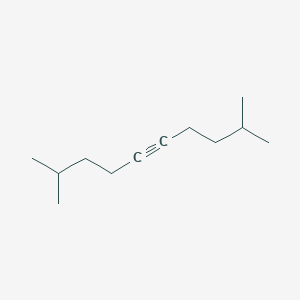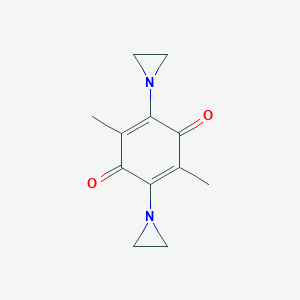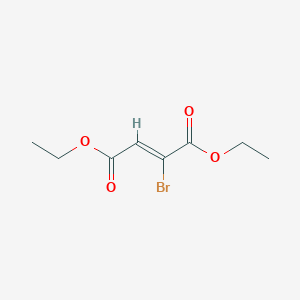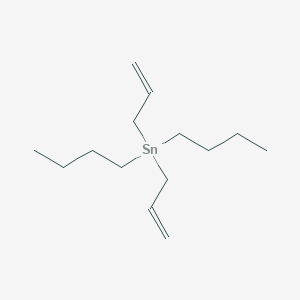
二烯丙基二丁基锡烷
描述
Diallyldibutylstannane is a tin-based organometallic compound that is used in various organic synthesis reactions. The compound features in the cyclization reaction of halo ketones, where it is used to produce cyclic ethers. This reaction is catalyzed by tetraethylammonium chloride and is particularly effective with chloro-substituted ketones, leading to high yields of 2-allyloxiranes or 2-allyltetrahydrofurans. β-Chloro ketones, when reacted with diallyldibutylstannane, yield corresponding allyl alcohols .
Synthesis Analysis
The synthesis of related organotin compounds often involves reactions with tin halides or stannanes. For instance, 1,2-dichlorotetrabutyldistannane can be synthesized as a byproduct when tbutylmagnesium chloride reacts with tin tetrachloride or through the reaction of ditbutyltindihydride with ditbutyltin dichloride in the presence of amines . Although not directly related to diallyldibutylstannane, these synthesis pathways provide insight into the general methods of preparing organotin compounds.
Molecular Structure Analysis
The molecular structure of organotin compounds can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the molecular structure of 1,2-dichlorotetrabutyldistannane was determined using this method . While the specific molecular structure of diallyldibutylstannane is not detailed in the provided papers, it can be inferred that similar structural analysis techniques would be applicable.
Chemical Reactions Analysis
Organotin compounds participate in a variety of chemical reactions. Diallyldibutylstannane is used in the formation of cyclic ethers from halo ketones . Other organotin reactions include the formation of diarylmethane structures through Pd-catalyzed cross-coupling reactions , and the reaction of dialkylstannylene with carbon disulfide and related heterocumulenes, leading to complex products and isomeric mixtures characterized by NMR spectroscopy and X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds like diallyldibutylstannane are influenced by their molecular structure and the nature of the tin-carbon bonds. These compounds can be air-stable and storable, as seen with (2-pyridyl)silylmethylstannane, which serves as a versatile coupling platform in synthetic strategies . The reactivity of organotin compounds with various reagents, such as halo ketones, isocyanates, and heterocumulenes, further demonstrates their diverse chemical properties .
科学研究应用
烯丙基交换反应:二烯丙基二丁基锡烷参与烯丙基交换反应,特别是在形成三烯丙基甲基锡烷和烯丙基二甲烯丙基甲基锡烷等各种锡烷中。这些反应有助于合成在有机化学和材料科学中具有潜在应用的化合物 (Horikawa & Takeda, 1996)。
复杂有机分子的合成:它在复杂有机分子的合成中发挥作用,例如 (+)-尖叶青素的 C(7)-C(22) 部分。这涉及双 O 向的自由基氢锡化反应,证明了其在复杂有机合成中的效用 (Hale 等,2014)。
催化烯丙基化反应:二烯丙基二丁基锡烷与三氟甲磺酸铟结合,已被用于催化酮的烯丙基化反应。这种方法以其优于大多数已知方法而著称,说明了其在合成化学中的效率和潜力 (Liu 等,2005)。
生物效应研究:虽然与二烯丙基二丁基锡烷没有直接关系,但有一些关于二烯丙基二硫化物(一种结构相似的化合物)的研究,显示出抗肿瘤、抗炎和化学预防等生物效应。这表明结构相似的化合物(如二烯丙基二丁基锡烷)具有潜在的生物学应用 (Wargovich, 1987), (Tang 等,2013)。
化学预防潜力:二烯丙基二硫化物是一种相关化合物,已显示出对各种癌症的化学预防作用,表明对二烯丙基化合物(如二烯丙基二丁基锡烷)进行类似应用的研究可能具有兴趣 (Stan & Singh, 2009), (Nakagawa 等,2001)。
安全和危害
属性
IUPAC Name |
dibutyl-bis(prop-2-enyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C3H5.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*3H,1-2H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGVYMRFNOWPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165316 | |
| Record name | Diallyldibutylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyldibutylstannane | |
CAS RN |
15336-98-8 | |
| Record name | Dibutyldi-2-propen-1-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyldibutylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015336988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15336-98-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diallyldibutylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyldibutylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diallyldibutylstannane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7D5C4JMG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



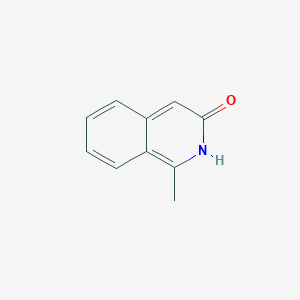
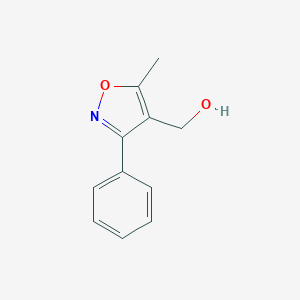
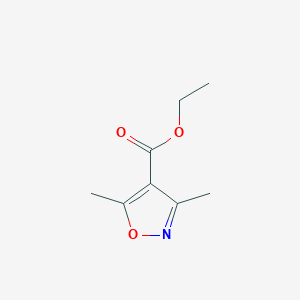
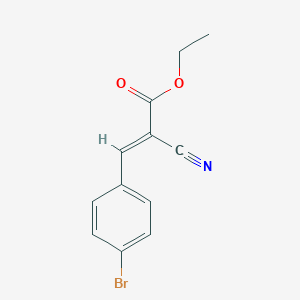
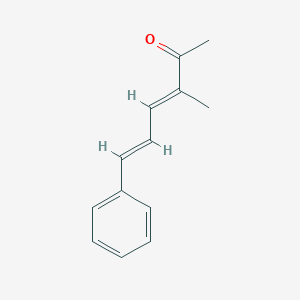
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
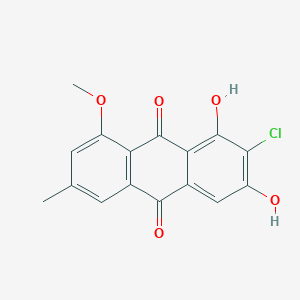
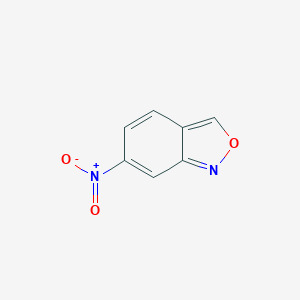
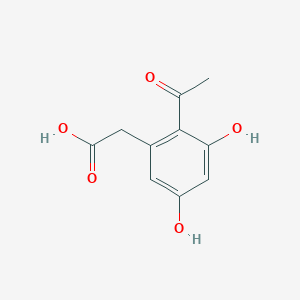
![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
